1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride

Catalog No.
S891873
CAS No.
1354962-43-8
M.F
C11H14ClFN2O
M. Wt
244.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochl...

CAS Number

1354962-43-8

Product Name

1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride

IUPAC Name

1-[(3-fluorophenyl)methyl]piperazin-2-one;hydrochloride

Molecular Formula

C11H14ClFN2O

Molecular Weight

244.69 g/mol

InChI

InChI=1S/C11H13FN2O.ClH/c12-10-3-1-2-9(6-10)8-14-5-4-13-7-11(14)15;/h1-3,6,13H,4-5,7-8H2;1H

InChI Key

LNDIKFQECVFCMS-UHFFFAOYSA-N

SMILES

C1CN(C(=O)CN1)CC2=CC(=CC=C2)F.Cl

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC(=CC=C2)F.Cl

1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride is a chemical compound with the molecular formula C₁₁H₁₄ClFN₂O and a molecular weight of 244.7 g/mol. It features a piperazine ring substituted with a 3-fluorobenzyl group, making it part of the piperazinone family, which is characterized by compounds containing a piperazine moiety and a carbonyl group. This compound is identified by its CAS number 1354962-43-8 and is known for its potential pharmacological applications due to its structural properties .

The chemical reactivity of 1-[(3-fluorophenyl)methyl]piperazin-2-one hydrochloride can be attributed to its functional groups. The piperazine ring can participate in nucleophilic substitutions, while the carbonyl group can undergo reactions typical of ketones, such as reduction or condensation. Furthermore, the presence of the fluorine atom in the aromatic ring may influence electrophilic aromatic substitution reactions, potentially enhancing the compound's reactivity towards electrophiles .

Research indicates that 1-[(3-fluorophenyl)methyl]piperazin-2-one hydrochloride exhibits significant biological activity, particularly in the realm of neuropharmacology. Compounds within this class have been studied for their potential effects on serotonin receptors, which are implicated in various neurological disorders. The unique fluorine substitution may enhance binding affinity and selectivity towards specific receptor subtypes, making it a candidate for further investigation in treating conditions such as anxiety and depression .

The synthesis of 1-[(3-fluorophenyl)methyl]piperazin-2-one hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Piperazine Ring: Starting from commercially available piperazine, it can be reacted with appropriate carbonyl precursors to form the piperazinone.
  • Substitution with Fluorobenzyl Group: The introduction of the 3-fluorobenzyl moiety can be achieved through nucleophilic substitution reactions.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the base with hydrochloric acid.

These steps may vary based on specific laboratory conditions and desired yields .

1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride has several potential applications:

  • Pharmaceutical Development: It is investigated for use in developing drugs targeting central nervous system disorders due to its interaction with neurotransmitter systems.
  • Chemical Research: As a reference standard in pharmacological studies and drug formulation testing.
  • Biochemical Studies: Used in research to elucidate mechanisms of action related to serotonin receptor modulation .

Studies have shown that 1-[(3-fluorophenyl)methyl]piperazin-2-one hydrochloride interacts with various neurotransmitter receptors, particularly serotonin receptors. Its binding affinity and selectivity can be assessed through radiolabeled ligand binding assays and functional studies using cell lines expressing specific receptor subtypes. Understanding these interactions helps elucidate its pharmacological profile and therapeutic potential .

Several compounds share structural similarities with 1-[(3-fluorophenyl)methyl]piperazin-2-one hydrochloride, including:

Compound NameStructure FeaturesUnique Aspects
1-(3-Fluorobenzyl)piperazinePiperazine ring with fluorobenzyl substitutionLacks carbonyl functionality
1-(4-Fluorobenzyl)piperazineSimilar structure but with para substitutionVariations in receptor selectivity
1-(3-Chlorobenzyl)piperazineChlorine instead of fluorine on benzene ringDifferent electronic properties affecting reactivity

The uniqueness of 1-[(3-fluorophenyl)methyl]piperazin-2-one hydrochloride lies in its specific fluorine substitution pattern and carbonyl functionality, which may enhance its pharmacological properties compared to related compounds .

The piperazin-2-one heterocyclic framework represents a privileged scaffold in medicinal chemistry, characterized by its six-membered ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl functionality at position 2 [1] [2]. Structural modifications to this core have been extensively investigated to enhance pharmacological properties, metabolic stability, and selectivity profiles.

Ring Position Substitutions

Substitution at the 3-position of the piperazin-2-one ring significantly affects both electronic properties and steric accessibility. The 3-methyl derivative (compound with CAS number 23936-11-0) demonstrates enhanced thermal stability compared to the parent compound, with decomposition temperatures elevated to approximately 140-145°C [3]. This methyl substitution reduces the nucleophilicity of the adjacent nitrogen atom through electron donation and steric hindrance, thereby modifying the compound's reactivity profile [4] [5].

The incorporation of a 4-hydroxyethyl substituent (CAS: 23936-04-1) introduces polar functionality that dramatically alters solubility characteristics [7]. This modification enhances nucleophilicity at the nitrogen centers while simultaneously increasing hygroscopic properties, resulting in decreased chemical stability under ambient conditions [7]. The hydroxyethyl group enables additional hydrogen bonding interactions, which can be both advantageous for biological target engagement and detrimental for storage stability .

Ring Size Variations

Expansion of the piperazin-2-one core to homopiperazinone (seven-membered ring) results in a dramatic reduction in thermal stability, with compounds undergoing 99% degradation within four weeks at 175°C compared to only 30% for the six-membered analogue [8]. This decreased stability is attributed to increased ring strain and conformational flexibility that facilitates degradative pathways [8].

The morpholin-2-one analogue, incorporating oxygen at the 4-position, exhibits enhanced stability relative to the sulfur-containing thiomorpholin-2-one variant [5]. The oxygen substitution reduces basicity while maintaining favorable pharmacokinetic properties, making this modification particularly attractive for drug development applications [5].

Stereochemical Considerations

The introduction of stereogenic centers through cis-2,6-dimethylpiperazine modifications provides conformational constraints that can enhance selectivity [9] [10]. These stereochemical variants demonstrate moderate stability with characteristic steric hindrance effects that influence both binding affinity and metabolic liability [9]. The configurational preferences significantly impact the spatial orientation of substituents, thereby affecting molecular recognition processes [10].

Bicyclic and Spiro Formations

Bridge formation to create bicyclic piperazinone structures results in dramatically enhanced thermal stability, with decomposition temperatures exceeding 160-165°C [4] [11]. These constrained systems exhibit unique reactivity profiles due to reduced conformational flexibility [4]. Spiro-piperazinone derivatives represent the most stable modifications, demonstrating excellent resistance to both thermal and chemical degradation while maintaining synthetic accessibility [11].

Fluorophenyl Substituent Variants

The fluorophenyl moiety in 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride can be systematically modified through positional isomerism and multiple fluorine incorporation to optimize electronic and steric properties [12] [13] [14].

Positional Effects of Fluorine Substitution

The meta-3-fluorophenyl configuration in the target compound represents an optimal balance between electronic modulation and steric accessibility [15]. In contrast, ortho-2-fluorophenyl derivatives (CAS: 1284243-35-1) exhibit enhanced metabolic stability due to the ortho effect, which provides protection against enzymatic degradation through steric hindrance and electronic deactivation [16] . However, this substitution pattern may introduce unfavorable steric interactions in binding sites [18].

Para-4-fluorophenyl analogues (CAS: 697305-48-9) demonstrate the most significant enhancement in binding affinity due to optimal electronic effects with minimal steric perturbation [19]. The para-fluorine substitution provides maximal electron-withdrawing influence while maintaining favorable geometric compatibility with biological targets [13] [14].

Multiple Fluorine Substitutions

Difluorophenyl derivatives exhibit variable properties depending on substitution patterns [20]. The 2,4-difluorophenyl configuration provides enhanced electron-withdrawing effects while maintaining synthetic accessibility [20]. Studies on 3,4-difluorophenyl derivatives indicate balanced electronic effects that can enhance selectivity profiles without compromising binding affinity [21].

Trifluorophenyl substitutions, particularly the 2,4,6-pattern, represent the maximum electron-withdrawing configuration but may suffer from over-optimization, leading to reduced binding affinity due to excessive electronic perturbation [20]. Advanced fluorination studies suggest that strategic placement of multiple fluorines can enhance metabolic stability while preserving biological activity [12] [13].

Electronic and Metabolic Implications

Single-site fluorination consistently demonstrates superior metabolic stability compared to multiple fluorine substitutions [13] [14]. The carbon-fluorine bond strength (approximately 480 kJ/mol) contributes significantly to enhanced thermal and chemical stability [22]. Fluorine's high electronegativity (3.98) and compact van der Waals radius (1.47 Å) enable effective modulation of electronic properties without introducing significant steric bulk [22].

The metabolic stability enhancement observed with fluorophenyl substitutions is attributed to the resistance of the carbon-fluorine bond to enzymatic cleavage and the electronic deactivation of adjacent metabolically labile sites [12] [13]. This property is particularly valuable in pharmaceutical applications where extended half-life and reduced clearance are desirable [14].

Comparative Reactivity and Stability Profiles

The reactivity and stability characteristics of piperazin-2-one derivatives are fundamentally influenced by both core modifications and substituent effects, creating a complex interplay of electronic, steric, and conformational factors [23] [24] [8].

Thermal Stability Patterns

Unsubstituted piperazin-2-one exhibits baseline thermal stability with decomposition occurring at 136-140°C [24]. Ring substitutions generally enhance thermal stability, with bicyclic formations demonstrating the highest resistance to thermal degradation (160-165°C decomposition temperature) [4] [11]. The thermal stability enhancement correlates directly with conformational rigidity and the presence of electron-withdrawing substituents [8].

Fluorophenyl derivatives consistently show improved thermal stability (145-150°C) compared to non-fluorinated analogues due to the stabilizing influence of the carbon-fluorine bond [24]. The position of fluorine substitution affects thermal stability, with para-substitution providing optimal enhancement while ortho-substitution offers additional protection through steric shielding [16] .

Chemical Reactivity Modulation

Nucleophilicity at the piperazin-2-one nitrogen centers is systematically reduced by electron-withdrawing substituents, with fluorophenyl modifications providing moderate reduction while maintaining sufficient reactivity for synthetic transformations [23] [25]. Hydroxyl-containing derivatives exhibit enhanced nucleophilicity but suffer from increased chemical instability due to hygroscopic properties [24] [7].

Electrophilicity patterns show enhancement with fluorophenyl substitutions, particularly in para-configured derivatives where electron withdrawal is maximized [20] . This enhanced electrophilicity can be advantageous for biological activity but may increase susceptibility to nucleophilic degradation under physiological conditions [25].

Metabolic Liability Assessment

Metabolic stability studies reveal that fluorophenyl derivatives consistently demonstrate reduced metabolic liability compared to non-fluorinated analogues [25] [10]. Phenyl piperazines generally show greater susceptibility to metabolic degradation than benzyl piperazines, with storage studies indicating significant analyte loss after six months regardless of storage conditions [25].

The bicyclic and spiro-piperazinone modifications exhibit the lowest metabolic liability due to conformational constraints that limit access of metabolic enzymes to reactive sites [4] [11]. N-benzyl derivatives show increased metabolic liability due to the susceptibility of the benzylic position to oxidative metabolism [25].

Dates

Last modified: 08-16-2023

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